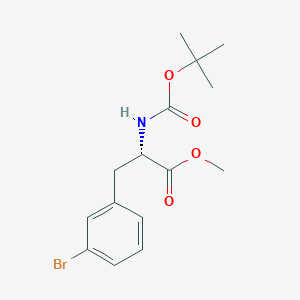

3-Bromo-n-boc-l-phenylalanine methyl ester

Description

BenchChem offers high-quality 3-Bromo-n-boc-l-phenylalanine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-n-boc-l-phenylalanine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-6-5-7-11(16)8-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHCHYFRSFBCIU-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of 3-Bromo-N-Boc-L-phenylalanine methyl ester

Executive Summary

3-Bromo-N-Boc-L-phenylalanine methyl ester (CAS: 546115-43-9) is a tri-functionalized phenylalanine derivative serving as a critical "linchpin" scaffold in medicinal chemistry and peptidomimetic synthesis.[1] Its value lies in its orthogonal reactivity profile :

-

N-Terminus: Protected by tert-butyloxycarbonyl (Boc), stable to base but labile to acid.

-

C-Terminus: Protected as a methyl ester, stable to acid but labile to base/nucleophiles.

-

Side Chain: The meta-bromo substituent acts as a pre-installed handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira).

This guide details the physicochemical profile, synthetic utility, and validated experimental protocols for this compound, designed for researchers requiring high-fidelity manipulation of chiral building blocks.

Part 1: Molecular Architecture & Physicochemical Profile

Structural Specifications

The molecule retains the natural L-configuration (

| Property | Specification |

| IUPAC Name | Methyl (S)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate |

| CAS Number | 546115-43-9 |

| Molecular Formula | |

| Molecular Weight | 358.23 g/mol |

| Chirality | L-isomer ( |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, DMSO, DMF, MeOH; Insoluble in Water |

| Purity Standard | Typically |

Stability Profile

-

Acid Sensitivity: High. The

-Boc group cleaves rapidly in Trifluoroacetic acid (TFA) or HCl/Dioxane. -

Base Sensitivity: Moderate.[2] The methyl ester is susceptible to saponification (LiOH/NaOH) or hydrazinolysis. The Boc group is stable to basic conditions used in cross-coupling (e.g.,

, -

Thermal Stability: Stable at room temperature; store at 2-8°C or -20°C for long-term retention of optical purity.

Part 2: Synthetic Routes & Production

The synthesis of this scaffold must avoid racemization of the

Figure 1: Step-wise synthetic workflow preventing racemization. The sequential protection ensures the zwitterionic starting material is solubilized and functionalized efficiently.

Part 3: Chemoselectivity & Reactivity (The "Why")

The core utility of this molecule is its ability to undergo Orthogonal Deprotection and Chemo-selective Coupling .

The Reactivity Triad

-

The Bromine Handle (Cross-Coupling): The C-Br bond is weaker than C-Cl but stronger than C-I. It is ideal for Suzuki-Miyaura coupling to attach biaryl systems. The protection of the amine and acid prevents catalyst poisoning (Pd coordination) and side reactions.

-

The Boc Group (Acid Labile): Allows for the construction of the peptide chain toward the N-terminus after the side chain has been modified.

-

The Methyl Ester (Base Labile): Allows for C-terminal extension or cyclization.

Figure 2: Orthogonal reactivity map demonstrating the three distinct chemical vectors available for manipulation.

Part 4: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Context: Installing a biphenyl motif on the side chain while retaining protecting groups.

Reagents:

-

Substrate: 3-Bromo-N-Boc-L-Phe-OMe (1.0 eq)

-

Boronic Acid: Phenylboronic acid (1.2 eq)

-

Catalyst:

(0.05 eq) or -

Base:

(2.0 eq) or -

Solvent: 1,4-Dioxane/Water (4:1 ratio) - Degassed

Methodology:

-

Setup: In a reaction vial, combine the substrate, boronic acid, and base.

-

Inert Atmosphere: Purge the vial with Nitrogen or Argon for 5 minutes. Add the solvent mixture (degassed).

-

Catalyst Addition: Add the Palladium catalyst quickly to minimize air exposure. Seal the vial.

-

Reaction: Heat to 80°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

-

Checkpoint: Look for the disappearance of the bromide starting material (MW 358) and appearance of the biaryl product.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

.[3][4] -

Purification: Flash column chromatography (Silica gel).

Protocol B: Selective N-Boc Deprotection

Context: Exposing the amine for peptide coupling.

Reagents:

-

Substrate: Functionalized Phe derivative

-

Reagent: Trifluoroacetic acid (TFA)[3]

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Methodology:

-

Dissolve substrate in DCM (0.1 M concentration).

-

Add TFA to achieve a final ratio of 1:1 or 1:2 (DCM:TFA) at 0°C.

-

Stir at Room Temperature for 30–60 minutes.

-

Note: Do not prolong unnecessarily to avoid ester cleavage (though methyl esters are generally stable to TFA).

-

-

Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA (critical for subsequent coupling steps).

Part 5: Quality Control & Handling

Analytical Validation

To ensure the integrity of the "Self-Validating System," researchers should verify the following signals in

- ~1.4 ppm: Strong singlet (9H) corresponding to the Boc group.

- ~3.7 ppm: Singlet (3H) corresponding to the Methyl Ester .

- ~7.0-7.5 ppm: Aromatic region. The pattern must reflect the meta-substitution (look for the distinct singlet-like signal of the proton between the alkyl group and the bromine).

Safety & Storage

-

Handling: Wear standard PPE. The compound is an alkyl bromide derivative and should be treated as a potential irritant.

-

Storage: Keep in a desiccator at -20°C. Moisture can lead to slow hydrolysis of the methyl ester over months.

References

-

Compound Specification: 3-Bromo-N-Boc-L-phenylalanine methyl ester (CAS 546115-43-9).[1][5] Advanced ChemBlocks. Link

-

Synthetic Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the coupling protocol). Link

-

Orthogonal Protection: Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2] Chemical Reviews, 109(6), 2455–2504. (Reference for Boc/Ester stability profiles). Link

-

Physical Properties: N-Boc-3-bromo-L-phenylalanine methyl ester MSDS. Fluorochem.[6][7] Link

Sources

- 1. 3-Bromo-N-Boc-L-phenylalanine methyl ester 95% | CAS: 546115-43-9 | AChemBlock [achemblock.com]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-Bromo-N-Boc-L-phenylalanine methyl ester, 100 mg, CAS No. 546115-43-9 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure and weight of 3-Bromo-N-Boc-L-phenylalanine methyl ester

The following technical guide details the molecular architecture, synthesis, and application of 3-Bromo-N-Boc-L-phenylalanine methyl ester .

High-Fidelity Building Block for Peptidomimetics and Cross-Coupling Modules

Executive Summary

In the landscape of modern medicinal chemistry, 3-Bromo-N-Boc-L-phenylalanine methyl ester serves as a critical "chiral scaffold." Unlike standard amino acids, this molecule possesses three orthogonal reactive sites: the protected amine (Boc), the protected carboxyl (Methyl Ester), and the aryl bromide. This tri-functional nature allows researchers to utilize it as a pivot point in divergent synthesis—specifically for Suzuki-Miyaura cross-coupling reactions to generate biaryl alanine derivatives, which are highly privileged structures in protease inhibitors and GPCR ligands.

This guide provides a rigorous breakdown of its physicochemical properties, a validated synthetic workflow, and quality control parameters.

Molecular Architecture & Physicochemical Properties

The utility of this compound lies in its precise stereochemistry and the "meta" positioning of the bromine atom, which offers a distinct vector for structure-activity relationship (SAR) exploration compared to the more common para-substituted analogs.

Core Identity Data[1]

| Parameter | Technical Specification |

| IUPAC Name | Methyl (2S)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

| Common Name | 3-Bromo-N-Boc-L-phenylalanine methyl ester |

| CAS Number | 546115-43-9 |

| Molecular Formula | C₁₅H₂₀BrNO₄ |

| Stereochemistry | L-isomer (2S configuration) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in H₂O |

Molecular Weight Analysis

Accurate mass spectrometry requires distinguishing between the isotopic contributions of Bromine (⁷⁹Br and ⁸¹Br), which exist in a near 1:1 ratio.

| Isotope Calculation | Mass (Da) | Abundance | Note |

| Average Molecular Weight | 358.23 g/mol | N/A | Used for stoichiometry |

| Monoisotopic Mass (⁷⁹Br) | 357.0576 | ~50.7% | Primary MS Peak [M+H]⁺ |

| Monoisotopic Mass (⁸¹Br) | 359.0555 | ~49.3% | Secondary MS Peak [M+2+H]⁺ |

Critical Insight: In Mass Spectrometry (ESI+), look for the characteristic 1:1 doublet split separated by 2 mass units (m/z 358/360 for [M+H]⁺ or 380/382 for [M+Na]⁺). Absence of this pattern indicates dehalogenation or contamination.

Synthetic Methodology & Protocol

While this compound is commercially available, in-house synthesis is often required to ensure enantiomeric purity or to scale up from the parent amino acid. The following protocol utilizes a "Protection-First" strategy to minimize racemization risk, followed by mild alkylation.

Reaction Pathway Diagram

Figure 1: Two-step synthesis maximizing enantiomeric retention. The base-mediated alkylation (Step 2) is preferred over acid-catalyzed esterification for N-Boc derivatives to prevent acid-labile Boc removal.

Detailed Experimental Protocol

Step 1: N-Boc Protection [1]

-

Dissolution: Suspend 3-Bromo-L-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Add 1M NaOH (1.1 eq) to solubilize the amino acid. Cool to 0°C.[2][3]

-

Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

-

Reaction: Stir at room temperature (RT) for 12 hours. Monitor by TLC (ninhydrin stain will show loss of free amine).

-

Workup: Acidify carefully with 1M KHSO₄ to pH ~2-3. Extract with Ethyl Acetate (EtOAc).[3] Dry over Na₂SO₄ and concentrate to yield N-Boc-3-bromo-L-phenylalanine.

Step 2: Methyl Esterification (Alkylation Method)

-

Setup: Dissolve the intermediate N-Boc acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Base: Add anhydrous K₂CO₃ (1.5 eq) and cool to 0°C.

-

Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise. Caution: MeI is toxic.

-

Completion: Stir for 4 hours at RT.

-

Purification: Dilute with water and extract with EtOAc. Wash organic layer with brine (3x) to remove DMF. Flash chromatography (Hexane/EtOAc) yields the pure methyl ester.

Structural Validation (Quality Control)

To validate the identity of the synthesized or purchased material, compare analytical data against these standard values.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

δ 7.45 – 7.10 (m, 4H): Aromatic protons. The meta-substitution pattern typically results in a complex multiplet, but look for the deshielded proton adjacent to the Br and the alkyl chain.

-

δ 5.05 (br d, 1H): NH proton (Boc amide), exchangeable with D₂O.

-

δ 4.60 (m, 1H): α-Proton (Chiral center).

-

δ 3.72 (s, 3H): Methyl ester (-OCH₃). Diagnostic singlet.

-

δ 3.15 – 3.00 (m, 2H): β-Protons (Benzylic -CH₂-).

-

δ 1.42 (s, 9H): Boc group (-C(CH₃)₃). Diagnostic strong singlet.

Carbon NMR (¹³C NMR, 100 MHz, CDCl₃)

-

Carbonyls: ~172.0 ppm (Ester), ~155.0 ppm (Carbamate).

-

Aromatic: ~122.5 ppm (C-Br), 130-138 ppm (other Ar-C).

-

Aliphatic: ~80.0 ppm (Boc quaternary C), ~53.5 ppm (α-C), ~52.3 ppm (OCH₃), ~38.0 ppm (β-C), ~28.3 ppm (Boc CH₃).

Strategic Utility in Drug Discovery[5][6]

The 3-Bromo-N-Boc-L-phenylalanine methyl ester is not merely an intermediate; it is a divergent node . The orthogonality of its functional groups allows for sequential modification.

Functionalization Logic

Figure 2: Orthogonal reactivity map. The Bromine handle allows late-stage diversification via Palladium-catalyzed cross-coupling without disturbing the stereocenter.

Key Applications

-

Biaryl Mimetics: The Suzuki coupling of the bromine handle with aryl boronic acids creates biphenyl-alanine derivatives. These are crucial for extending the hydrophobic reach of a ligand into deep protein pockets (e.g., in HIV protease or HCV NS3/4A protease inhibitors).

-

Stapled Peptides: The bromine can be converted to an alkene (via Heck reaction) or an alkyne (via Sonogashira) to facilitate ring-closing metathesis or click chemistry for peptide stapling.

-

PET Imaging: The bromine atom can be substituted with radioisotopes (e.g., ¹⁸F via halogen exchange) for Positron Emission Tomography tracers.[4]

References

-

Fluorochem. (2024). Product Specification: 3-Bromo-N-Boc-L-phenylalanine methyl ester. Retrieved from

-

AchemBlock. (2024). Molecular Data Sheet: CAS 546115-43-9.[5] Retrieved from

-

Royal Society of Chemistry. (2014). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters. RSC Advances. Retrieved from

-

BenchChem. (2025).[6][7] Synthesis and Purification of 3-Bromo-DL-phenylalanine. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2762259 (3-Bromo-L-phenylalanine). Retrieved from

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. 3-Bromo-N-Boc-L-phenylalanine methyl ester 95% | CAS: 546115-43-9 | AChemBlock [achemblock.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility Profiles and Handling of N-Boc Protected Brominated Phenylalanine Esters

Topic: Solubility Data and Handling Protocols for N-Boc Protected Brominated Phenylalanine Esters Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Engineers

Executive Summary & Molecular Architecture

N-Boc protected brominated phenylalanine esters (e.g., N-(tert-Butoxycarbonyl)-4-bromo-L-phenylalanine methyl ester) represent a critical class of chiral building blocks. They serve as pivotal intermediates in the synthesis of peptidomimetics and are frequent electrophilic partners in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Understanding the solubility profile of these compounds is not merely a matter of convenience but a prerequisite for:

-

Reaction Kinetics: Homogeneity in cross-coupling requires specific polar aprotic solvents.

-

Purification Efficiency: The "greasy" nature of the Boc/Ester combination dictates specific solvent gradients for chromatography and anti-solvent pairs for crystallization.

-

Storage Stability: Avoiding hydrolysis and acid-catalyzed deprotection.

Molecular Drivers of Solubility

The solubility behavior is governed by three structural domains:

-

The Lipophilic Cap (N-Boc): The tert-butyl group significantly increases logP, reducing water solubility and enhancing solubility in chlorinated and ethereal solvents.

-

The Aryl Halide (Bromophenyl): The heavy bromine atom adds lipophilicity and van der Waals surface area, making the molecule soluble in aromatic solvents (toluene) but reducing solubility in highly polar protic solvents.

-

The C-Terminus (Ester): unlike the free acid precursor, the methyl/ethyl ester removes the hydrogen-bond donor/acceptor capability of the carboxylic acid, rendering the molecule effectively insoluble in aqueous buffers and highly soluble in organic solvents.

Solubility Data Matrix

The following data aggregates empirical observations and standard synthetic protocols. These compounds exhibit a "Lipophilic-Polar" profile—soluble in polar organics, insoluble in non-polar hydrocarbons and water.

Table 1: Solubility Profile at 25°C

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application | Notes |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Synthesis, HPLC Injection | Excellent for initial dissolution; evaporates easily. |

| Chloroform ( | High | NMR, Extraction | Standard NMR solvent ( | |

| Polar Aprotic | DMF / NMP | Very High | Cross-Coupling Reactions | Preferred for Suzuki/Heck couplings due to high boiling point. |

| DMSO | High | Biological Assays, Stock Solns | Hygroscopic; ensure dryness to prevent ester hydrolysis. | |

| Tetrahydrofuran (THF) | High | Reduction, Grignard reactions | Good general solvent; ensure peroxide-free. | |

| Esters/Ketones | Ethyl Acetate (EtOAc) | High | Extraction, Crystallization | The "Good" solvent in crystallization pairs.[1] |

| Acetone | High | Cleaning, Rapid dissolution | Avoid if using basic amines (potential Schiff base formation). | |

| Alcohols | Methanol / Ethanol | Moderate | Hydrogenation, Deprotection | Solubility increases significantly with heat. |

| Hydrocarbons | Hexanes / Pentane | Insoluble | Precipitation (Anti-Solvent) | Used to crash out the product from EtOAc or DCM. |

| Aqueous | Water / Buffers | Insoluble | Washing (Work-up) | The product will partition entirely into the organic phase. |

Experimental Protocols & Workflows

Self-Validating Dissolution Protocol (Stock Solutions)

Objective: Prepare a stable stock solution for biological assay or reaction injection. Context: Incomplete dissolution leads to variable stoichiometry in coupling reactions.

-

Weighing: Weigh the target mass of N-Boc-4-Br-Phe-OMe into a glass vial.

-

Solvent Addition: Add DMSO or DMF (dried over 4Å molecular sieves).

-

Sonication: Sonicate for 30–60 seconds.

-

Validation Check: Hold the vial against a light source. The solution must be free of Schlieren lines (wavy optical distortions) and particulates.

-

-

Filtration (Optional): For HPLC/biological use, pass through a 0.22 µm PTFE filter (Nylon filters may bind proteins but are generally safe for small molecules; avoid cellulose acetate if using DMSO).

Purification Strategy: The "Good/Bad" Solvent System

Because these esters are low-melting solids or viscous oils, recrystallization is often superior to column chromatography for scale-up.

Protocol: Recrystallization from EtOAc/Hexanes

-

Dissolution: Dissolve crude material in the minimum amount of hot Ethyl Acetate (approx. 50-60°C).

-

Seeding: If available, add a seed crystal. If not, scratch the inner glass surface.

-

Precipitation: Add Hexanes (or Heptane) dropwise to the hot solution until a persistent cloudiness (turbidity) is observed.

-

Re-solvation: Add a few drops of EtOAc to just clear the solution.[2]

-

Cooling: Allow to cool to Room Temp (RT) slowly, then place in a fridge (4°C).

-

Validation Check: If an oil forms ("oiling out"), re-heat and add slightly more EtOAc, or switch to a DCM/Hexane system.

-

Visualizing the Workflow

The following diagrams illustrate the decision logic for solvent selection and the purification workflow.

Diagram 1: Solvent Selection Decision Tree

This logic ensures the integrity of the Boc group (acid sensitive) and the Ester group (base/nucleophile sensitive).

Caption: Decision logic for solvent selection based on intended application, prioritizing chemical stability and solubility.

Diagram 2: Purification & Isolation Workflow

This workflow highlights the critical solubility checkpoints during isolation.

Caption: Step-by-step isolation workflow utilizing differential solubility in aqueous and organic phases.

Critical Handling Notes (Scientific Integrity)

Acid Sensitivity (The Boc Group)

-

Risk: Exposure to strong acids (TFA, HCl) or acidic solvents (unbuffered

that has degraded) will cleave the Boc group, yielding the free amine salt. -

Mitigation: Store CDCl3 over potassium carbonate or silver foil. Avoid heating in acidic media.

Base Sensitivity (The Ester & Bromine)

-

Risk: Strong bases (NaOH, LiOH) will hydrolyze the ester to the carboxylic acid.

-

Risk: Lithium-Halogen exchange can occur if treated with alkyl lithiums (e.g., n-BuLi) if the intention is not to react at the bromine.

-

Mitigation: Use mild bases (Carbonates, Phosphates) for cross-coupling reactions.

Storage[4][5]

-

State: Solid powder is stable at 4°C.

-

Solution: DMSO stock solutions should be kept frozen (-20°C) and protected from moisture to prevent slow hydrolysis of the ester.

References

-

ChemicalBook. (2025). (S)-N-BOC-4-Bromophenylalanine Physical Properties and Solubility Data. Retrieved from

-

Thermo Fisher Scientific. (2025). N-Boc-4-bromo-L-phenylalanine Product Specifications and Safety Data Sheet. Retrieved from

-

BenchChem. (2025). Purification of Boc-Protected Amino Acids by Recrystallization: Technical Support Guide. Retrieved from

-

Organic Syntheses. (1988).[3] Preparation of N-tert-Butoxycarbonyl-L-phenylalanine (General Boc-Protection Protocol). Org. Synth. Coll. Vol. 6, p.203. Retrieved from

-

PubChem. (2025).[4][5] 4-Bromo-L-phenylalanine Compound Summary and Physical Properties. National Library of Medicine. Retrieved from

Sources

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Boc-4-Methyl-L-phenylalanine | C15H21NO4 | CID 2761472 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Utilization of 3-Bromo-N-Boc-L-phenylalanine methyl ester in Peptidomimetic Design

[1]

Executive Summary

In the landscape of modern drug discovery, the transition from native peptides to peptidomimetics is driven by the need for enhanced metabolic stability, membrane permeability, and receptor selectivity. 3-Bromo-N-Boc-L-phenylalanine methyl ester (CAS: 546115-43-9) serves as a "privileged scaffold" in this domain.[1] Its utility stems from its unique tri-functional orthogonality: an acid-labile amine protection (Boc ), a base-labile carboxyl protection (Methyl Ester ), and a transition-metal-reactive halogen handle (3-Bromo ).[1]

This guide details the technical application of this building block, specifically focusing on Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) to generate non-natural amino acid libraries and structurally constrained macrocycles.[1]

Chemical Profile: The Tri-Functional Scaffold

The structural integrity of this molecule allows for precise, sequential modification. Unlike native phenylalanine, the meta-bromine substituent provides a vector for expanding the side chain into unexplored regions of a binding pocket, often yielding higher affinity interactions than para-substituted analogs due to the unique dihedral angles induced by meta-substitution.[1]

physicochemical Properties

| Property | Value | Relevance to Protocol |

| Formula | C₁₅H₂₀BrNO₄ | Core scaffold |

| MW | 358.23 g/mol | Calculation of equivalents |

| Chirality | L-Isomer (S) | Critical for biological recognition; risk of racemization during coupling must be managed.[1] |

| Solubility | DCM, MeOH, DMF | Compatible with standard organic synthesis and cross-coupling solvents. |

| Reactive Handle | Aryl Bromide (C-Br) | Precursor for Pd-catalyzed oxidative addition.[1] |

Functional Orthogonality

The molecule is designed for divergent synthesis . The diagram below illustrates the reactive zones and their specific utility.

Figure 1: Functional zone analysis of the 3-Bromo-N-Boc-L-phenylalanine methyl ester scaffold.

Mechanism of Action: Palladium-Catalyzed Diversification

The primary utility of this scaffold is in Suzuki-Miyaura Cross-Coupling .[1][2] The bromine atom undergoes oxidative addition with a Palladium(0) catalyst, followed by transmetallation with an aryl- or alkyl-boronic acid, and finally reductive elimination to form a new C-C bond.[1]

Why this scaffold?

-

Late-Stage Diversification: The methyl ester and Boc groups remain stable under standard Suzuki conditions (mild base, aqueous/organic solvent mix), allowing the user to modify the side chain before peptide assembly or on a linear peptide precursor.

-

Biaryl Formation: It enables the synthesis of Biarylalanine derivatives.[3] These bulky, hydrophobic residues are critical for disrupting protein-protein interactions (PPIs) where flat, aromatic interfaces are common.[1]

Figure 2: Catalytic cycle for the modification of the brominated scaffold via Suzuki-Miyaura coupling.

Experimental Protocol: Solution-Phase Suzuki Coupling

Objective: Synthesis of a library of 3-aryl-phenylalanine derivatives. Scale: 1.0 mmol.

Reagents

-

Substrate: 3-Bromo-N-Boc-L-phenylalanine methyl ester (1.0 equiv).

-

Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv).

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates).[1]

-

Base: Na₂CO₃ or K₃PO₄ (2.0 equiv).

-

Solvent: Toluene:Ethanol:Water (2:1:[1]1) or DME:Water (4:1).[1] Note: Water is essential for the boronate activation.

Step-by-Step Methodology

-

Degassing (Critical): Dissolve the amino acid ester and aryl boronic acid in the solvent mixture. Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen. Oxygen poisoning of the Pd catalyst is the #1 cause of failure.

-

Catalyst Addition: Add the Pd catalyst and base under a positive pressure of inert gas.

-

Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc) or LC-MS.[1]

-

Checkpoint: The starting material (Bromide) should disappear. If conversion stalls, add 2 mol% fresh catalyst.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate.[2] Wash with water (x2) and brine (x1). Dry over Na₂SO₄.[2]

-

Purification: Flash column chromatography.

-

Yield Expectation: 75–90%.

-

-

Racemization Check: Analyze the product via Chiral HPLC to ensure the L-configuration is retained. Mild bases like Na₂CO₃ typically minimize racemization compared to stronger bases.

Advanced Application: Macrocyclization (The "Staple")

Beyond simple substitution, this scaffold is pivotal in creating macrocyclic peptides . By incorporating a boronic acid-containing amino acid (e.g., 4-borono-phenylalanine) elsewhere in a peptide sequence, the 3-bromo-phenylalanine moiety can serve as the closing point for a "biaryl staple."[1]

Strategy: Intramolecular Cross-Coupling

This technique mimics natural products like Complestatin or Vancomycin , which contain rigid biaryl ether or biaryl linkages.

Workflow:

-

Linear Assembly: Synthesize the linear peptide containing the 3-Bromo-Phe and the Borono-Phe.[1]

-

Cyclization: Perform the Suzuki coupling in dilute conditions (< 1 mM) to favor intramolecular cyclization over intermolecular polymerization.

-

Result: A rigidified peptide loop that locks the bioactive conformation, reducing the entropy penalty of binding.

Figure 3: Logic flow for converting linear precursors into biaryl-stapled macrocycles.

References

-

MDPI Catalysts. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Catalysts 2017, 7(3), 74. Available at: [Link][3]

-

Journal of Organic Chemistry. Synthesis of Fmoc-Protected Arylphenylalanines via Nonaqueous Suzuki-Miyaura Cross-Coupling. J. Org. Chem. 2016.[3] Available at: [Link]

-

KAUST Repository. Applications of biaryl cyclization in the synthesis of cyclic enkephalin analogs. Available at: [Link][1]

Navigating the Lability: A Guide to the Stability of Methyl Ester Protecting Groups in Brominated Amino Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of peptide synthesis and drug development, the judicious use of protecting groups is paramount. Among these, the methyl ester stands out for its simplicity and utility in masking the carboxylic acid moiety of amino acids. Its small size and straightforward installation make it an attractive choice. However, the introduction of a bromine atom onto the amino acid scaffold—a common strategy to modulate pharmacological properties—presents a unique set of challenges to the stability of this seemingly simple protecting group. This guide provides an in-depth exploration of the stability of methyl ester protecting groups in brominated amino acids, offering field-proven insights and actionable protocols to navigate the complexities of their use.

Core Principles: The Electronic Influence of Bromine

The stability of a methyl ester is fundamentally dictated by the electrophilicity of the carbonyl carbon. The presence of a bromine atom, an electron-withdrawing group, can significantly influence this electrophilicity through inductive effects. The position of the bromine atom on the amino acid skeleton determines the magnitude of this influence.

-

α-Bromination: A bromine atom on the α-carbon will have the most pronounced effect, significantly increasing the electrophilicity of the ester carbonyl and rendering it more susceptible to nucleophilic attack.

-

Side-Chain Bromination: Bromination on the side chain will have a more moderate, distance-dependent effect.

-

Aromatic Ring Bromination: For amino acids with aromatic side chains, such as phenylalanine or tyrosine, bromination of the ring will have a noticeable, albeit less direct, impact on the ester's reactivity.

Caption: Electronic effects of bromine on methyl ester stability.

Stability Profile of Methyl Esters in Brominated Amino Acids

The stability of the methyl ester protecting group is highly dependent on the reaction conditions. The presence of bromine can alter the expected outcome, necessitating a careful choice of deprotection strategy.

Basic Conditions (Saponification)

Saponification, the hydrolysis of an ester using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is a common method for deprotection. The reaction proceeds via nucleophilic acyl substitution, and the rate is highly sensitive to the electrophilicity of the carbonyl carbon.

-

For non-brominated amino acids: Saponification of methyl esters is a reliable method.

-

For brominated amino acids: The electron-withdrawing nature of bromine accelerates saponification. This can be advantageous for achieving rapid deprotection, but it also increases the risk of side reactions, particularly if other base-labile groups are present. Racemization at the α-carbon can also be a concern under basic conditions, especially with prolonged reaction times or stronger bases.

Acidic Conditions

Acid-catalyzed hydrolysis of methyl esters is generally slower than base-catalyzed hydrolysis and often requires harsh conditions (e.g., strong acid and heat), which can lead to undesired side reactions.

-

For non-brominated amino acids: This method is less frequently used due to its harshness.

-

For brominated amino acids: The risk of debromination, particularly from brominated aromatic side chains, is a significant concern under strong acidic conditions.

Enzymatic Cleavage

Enzymatic methods, employing lipases or esterases, offer a high degree of selectivity and operate under mild conditions (neutral pH, room temperature). This can be particularly advantageous for complex molecules with multiple sensitive functional groups.

-

For brominated amino acids: Enzymatic cleavage can be an excellent strategy to avoid the harsh conditions of chemical hydrolysis, thus preserving the integrity of the bromine substituent and minimizing racemization.

Table 1: Summary of Methyl Ester Stability in Brominated Amino Acids

| Condition | Reagents | Impact of Bromination | Potential Side Reactions |

| Basic | LiOH, NaOH, K2CO3 in H2O/solvent | Accelerated cleavage | Racemization, debromination (less common) |

| Acidic | HCl, H2SO4, TFA in H2O/solvent | Moderate cleavage, risk of side reactions | Debromination, degradation of acid-sensitive groups |

| Enzymatic | Lipase, Esterase in buffer | Substrate-dependent, generally high selectivity | Potential for low enzyme activity with sterically hindered substrates |

Strategic Cleavage Protocols

The choice of cleavage protocol must be a self-validating system, considering the position of the bromine and the overall stability of the amino acid derivative.

Protocol 1: Mild Saponification for Brominated Amino Acid Methyl Esters

This protocol is designed to minimize racemization and other side reactions.

-

Dissolution: Dissolve the brominated amino acid methyl ester in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the reaction rate and minimize epimerization.

-

Base Addition: Add a solution of lithium hydroxide (LiOH) monohydrate (1.05 equivalents) in water dropwise over 15-20 minutes. The slow addition prevents localized high concentrations of base.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Once the reaction is complete (typically 1-3 hours), quench the reaction by adding a mild acid, such as 1 M citric acid, until the pH is ~5-6.

-

Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Enzymatic Hydrolysis of Brominated Amino Acid Methyl Esters

This protocol offers a highly selective and mild alternative to chemical hydrolysis.

-

Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.2).

-

Substrate Dissolution: Dissolve the brominated amino acid methyl ester in a minimal amount of a water-miscible co-solvent, such as dimethyl sulfoxide (DMSO) or ethanol, and then dilute with the phosphate buffer.

-

Enzyme Addition: Add a suitable lipase or esterase (e.g., Candida antarctica lipase B). The optimal enzyme and its concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation.

-

Monitoring: Monitor the reaction progress by HPLC or LC-MS.

-

Work-up: Once the reaction is complete, the enzyme can be removed by filtration or centrifugation. The product can then be isolated by extraction or by acidifying the aqueous solution and collecting the precipitated product.

Caption: Decision workflow for selecting a cleavage method.

Troubleshooting and Mechanistic Considerations

-

Incomplete Deprotection: If saponification is incomplete, consider increasing the reaction time or temperature slightly. However, be mindful of the increased risk of side reactions. Alternatively, a different solvent system that improves the solubility of the substrate may be beneficial.

-

Debromination: This is a more significant risk under harsh acidic or basic conditions, particularly with aryl bromides. If debromination is observed, switching to a milder deprotection method, such as enzymatic cleavage, is recommended.

-

Racemization: The α-proton of amino acids is susceptible to epimerization under basic conditions. Using a milder base (e.g., LiOH instead of NaOH), lower temperatures, and shorter reaction times can mitigate this risk. The use of aprotic polar solvents can also help to reduce the rate of racemization.

Conclusion

The methyl ester protecting group, while simple, requires careful consideration when used with brominated amino acids. The electron-withdrawing nature of bromine accelerates basic hydrolysis but also increases the risk of side reactions. By understanding the underlying electronic effects and selecting a deprotection strategy that is tailored to the specific substrate, researchers can successfully navigate the challenges associated with these valuable synthetic intermediates. The protocols and insights provided in this guide offer a robust framework for the strategic use of methyl esters in the synthesis of brominated amino-acides for drug discovery and development.

References

-

Title: Protecting Groups in Organic Synthesis Source: Wiley URL: [Link]

-

Title: Greene's Protective Groups in Organic Synthesis Source: Wiley URL: [Link]

-

Title: Ester Saponification Source: Chemistry LibreTexts URL: [Link]

-

Title: Racemization Source: Wikipedia URL: [Link]

-

Title: Lipase Source: Wikipedia URL: [Link]

Technical Guide: Comparative Analysis of 3-Bromo vs. 4-Bromo N-Boc-L-Phenylalanine Methyl Ester

Executive Summary

In modern drug discovery—specifically within peptidomimetics and proteolysis-targeting chimeras (PROTACs)—halogenated phenylalanine derivatives serve as critical orthogonal handles. While 3-bromo (meta) and 4-bromo (para) N-Boc-L-phenylalanine methyl esters share identical molecular weights and protection schemes, they are topologically distinct building blocks.

The 4-bromo isomer acts as a linear extender, projecting substituents 180° from the peptide backbone, ideal for deep-pocket penetration. Conversely, the 3-bromo isomer introduces a 120° vector, often inducing turn conformations or accessing side-pockets in Structure-Activity Relationship (SAR) studies. This guide delineates their physicochemical differences, synthesis, and strategic application in cross-coupling workflows.

Structural & Electronic Divergence

The primary distinction between these isomers lies in their substitution vectors and resulting Nuclear Magnetic Resonance (NMR) signatures.

Geometric Vectors

-

4-Bromo (Para): The C-Br bond is coaxial with the C1-C4 axis of the phenyl ring. Functionalization at this position extends the molecule's length without significantly altering its width, maintaining a high aspect ratio.

-

3-Bromo (Meta): The C-Br bond projects at a 120° angle relative to the alanine side chain. This creates a "kink," increasing the molecule's hydrodynamic radius and effective width.

NMR Fingerprinting (Identification)

Distinguishing these isomers via

| Feature | 4-Bromo (Para) Isomer | 3-Bromo (Meta) Isomer |

| Symmetry | High ( | Low ( |

| Aromatic Region | AA'BB' System: Typically appears as two distinct doublets (approx. 2H each) with ortho coupling ( | ABCD System: Complex pattern. Key diagnostic is the isolated singlet-like triplet (t) for the proton between the alkyl group and Br (C2-H). |

| Shift Dispersion | Narrow dispersion between aromatic protons. | Wide dispersion due to distinct electronic environments. |

Synthetic Protocols

Both isomers are synthesized via a standard two-step sequence: esterification of the carboxylic acid followed by amine protection. The chemistry is identical, but the starting materials differ.

Synthesis Workflow

The following diagram illustrates the self-validating workflow for generating these intermediates.

Detailed Methodology

Step 1: Methyl Ester Formation

-

Suspend 10.0 g of the specific Bromo-L-phenylalanine isomer in 100 mL anhydrous methanol.

-

Cool to 0°C using an ice bath. Causality: Exothermic reaction; cooling prevents racemization.

-

Add thionyl chloride (SOCl

, 2.5 equiv) dropwise. -

Reflux for 4–6 hours. Monitor by TLC (System: MeOH/DCM 1:9).

-

Concentrate in vacuo to yield the methyl ester hydrochloride salt.

Step 2: N-Boc Protection

-

Resuspend the salt in DCM (10 mL/g).

-

Add Triethylamine (TEA, 3.0 equiv) to neutralize the HCl salt and liberate the free amine.

-

Add Di-tert-butyl dicarbonate (Boc

O, 1.1 equiv) at 0°C. -

Stir at Room Temperature (RT) for 12 hours.

-

Wash with 1M KHSO

(removes unreacted amine), sat. NaHCO -

Dry over Na

SO

Self-Validation Point: Check optical rotation. Significant deviation from literature values (

Reactivity Profile: Cross-Coupling

The primary utility of these molecules is as substrates for Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

Comparative Reactivity[2][3][4]

-

4-Bromo (Para): Generally exhibits higher reaction rates . The bromine is sterically exposed, allowing easy oxidative addition by the Pd(0) catalyst. It is less sensitive to the bulk of the phosphine ligand.

-

3-Bromo (Meta): Slightly slower kinetics due to steric crowding from the peptide backbone (

-carbon side chain).-

Optimization: When coupling 3-bromo derivatives with bulky boronic acids, use sterically demanding but electron-rich ligands (e.g., SPhos, XPhos) to facilitate the catalytic cycle.

-

Medicinal Chemistry Applications

The choice between 3-bromo and 4-bromo is rarely arbitrary; it is a topological decision.

Topological Exploration (SAR)

-

4-Bromo: Used to extend a pharmacophore to reach a distal sub-pocket. Common in kinase inhibitors where the inhibitor must traverse a narrow gatekeeper region.

-

3-Bromo: Used to induce a "turn" or explore width. In helical peptides, a substituent at the meta position can interact with residues

or

Decision Logic

The following decision tree assists in selecting the correct isomer for SAR studies.

References

-

BenchChem Technical Support. (2025).[2][3][4] Application Notes and Protocols: 3-Bromo-DL-phenylalanine as a Versatile Building Block in Drug Discovery. BenchChem. Link

-

RSC Advances. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. Royal Society of Chemistry. Link

-

National Institutes of Health (NIH). (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. PubMed Central. Link

-

Chem-Impex. (2025). 3-Bromo-L-phenylalanine Product Data. Chem-Impex International. Link

-

MedChemExpress. (2025). N-Boc-L-phenylalanine methyl ester Product Information. MedChemExpress. Link

Sources

Literature review on unnatural amino acids containing aryl bromides

The Aryl Bromide Motif in Protein Engineering: From Genetic Encoding to Bio-orthogonal Ligation

The Strategic Value of the Aryl Bromide Handle

In the landscape of non-canonical amino acids (ncAAs), the aryl bromide motif—most commonly exemplified by p-bromophenylalanine (_p_BrPhe) —occupies a unique "privileged" chemical space. Unlike simple steric variants or fluorescent probes, the bromine atom serves a dual function as both a reactive chemical handle and a biophysical probe .

For the drug development professional, _p_BrPhe is not merely a structural analogue of phenylalanine; it is a latent gateway to late-stage diversification. Its strategic value rests on three pillars:

-

Bio-orthogonal Reactivity: The C–Br bond is sufficiently stable to survive cellular translation and purification but reactive enough to undergo Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Mizoroki-Heck) under aqueous conditions. This allows for the post-translational installation of complex pharmacophores, fluorophores, or PEG chains that cannot be genetically encoded directly.

-

Anomalous Scattering: Bromine possesses a K-absorption edge at 13.47 keV (0.92 Å), making it an ideal heavy atom for experimental phasing in X-ray crystallography (SAD/MAD), often superior to selenomethionine due to higher stability and site-specific placement.

-

Probing Electronic Effects: The electron-withdrawing nature of the bromine (Hammett constant

) allows researchers to probe electrostatic contributions to receptor binding or enzyme catalysis without altering steric bulk significantly compared to a methyl group.

Genetic Encoding Systems: The MjTyrRS Machinery

To incorporate aryl bromides into proteins, we utilize Genetic Code Expansion (GCE) . This relies on an "orthogonal" pair: a tRNA/synthetase set that does not cross-react with the host organism's endogenous machinery.[1][2]

The Orthogonal Pair

For E. coli expression, the gold standard is the derived Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate amber suppressor tRNA (

Mechanism of Orthogonality:

-

The MjTyrRS does not aminoacylate E. coli tRNAs.

-

The

is not recognized by E. coli synthetases. -

The pair functions independently to charge _p_BrPhe onto the suppressor tRNA, which then decodes the UAG (Amber) stop codon inserted into the gene of interest (GOI).

Active Site Engineering

The wild-type MjTyrRS recognizes Tyrosine. To accept _p_BrPhe, the active site must be reshaped to accommodate the hydrophobic, bulky bromine and reject the hydrophilic hydroxyl of tyrosine.

Representative Mutations for _p_BrPhe Specificity: A common high-efficiency clone (often denoted as pBrPheRS) typically includes mutations at residues 32, 158, 159, 162, and 167.

| Residue (WT) | Mutation | Mechanistic Rationale |

| Tyr 32 | Leu | Removes the polar OH group that H-bonds to the substrate tyrosine; increases hydrophobicity. |

| Asp 158 | Pro/Gly | Critical: Removes the aspartate that H-bonds to the tyrosine hydroxyl. The Pro mutation also alters helix geometry to expand the pocket. |

| Ile 159 | Leu | Slight steric adjustment to fit the larger aryl ring. |

| Leu 162 | Gln/Ser | Reshapes the binding pocket wall. |

| Ala 167 | Val | Optimizes packing against the phenyl ring. |

Expert Insight: The Asp158 mutation is the "gatekeeper." Without mutating this residue, the synthetase will retain high affinity for Tyrosine, leading to background incorporation of the natural amino acid (low fidelity).

GCE Workflow Diagram

Caption: Logical flow of Genetic Code Expansion (GCE) for incorporating p-BrPhe in E. coli.

Bio-orthogonal Derivatization: Suzuki-Miyaura Coupling[3]

Once the protein containing _p_BrPhe is purified, the bromine handle serves as the electrophile for Palladium-catalyzed cross-coupling with boronic acids.

The Challenge: "The Protein Problem"

Traditional organic Suzuki couplings use organic solvents, high temperatures, and phosphine ligands. These denature proteins. Furthermore, sulfur atoms (Cys, Met) in proteins poison Pd catalysts.

The Solution: Water-Soluble, Bulky Ligands

To achieve coupling on protein surfaces, we use specific ligand classes that shield the Pd center from sulfur poisoning and maintain solubility in aqueous buffer.

Key Ligands:

-

sSPhos (Sulfonated SPhos): A water-soluble variant of Buchwald's SPhos. Highly active for aryl chlorides/bromides.

-

ADHP (2-Amino-4,6-dihydroxypyrimidine): A phosphine-free ligand that forms a stable, water-soluble complex with Pd(OAc)2.[3]

Reaction Mechanism on Protein

The cycle follows the standard Pd(0)/Pd(II) pathway but is kinetically managed to outcompete non-specific adsorption to the protein surface.

Caption: Catalytic cycle of Suzuki-Miyaura coupling on a protein surface.

Experimental Protocols

Protocol A: Expression of Protein-Br

Objective: Incorporate p-BrPhe into GFP (Green Fluorescent Protein) at residue 151 (GFP-151-TAG).

-

Transformation: Co-transform E. coli BL21(DE3) with pEVOL-pBrPheRS (Chloramphenicol resistance) and pET-GFP-151TAG (Ampicillin resistance).

-

Inoculation: Grow overnight culture in LB + Chl/Amp. Dilute 1:100 into 50 mL 2xYT media.

-

Induction & Supplementation:

-

Grow at 37°C until OD600 reaches 0.5.[1]

-

Add p-bromophenylalanine (dissolved in minimal 1M NaOH or DMSO) to a final concentration of 1 mM .

-

Induce protein expression with 1 mM IPTG and 0.02% L-arabinose (to induce the synthetase).

-

-

Expression: Incubate at 30°C for 12–16 hours.

-

Purification: Pellet cells, lyse, and purify via Ni-NTA affinity chromatography (assuming His-tag).

-

Validation (Crucial Step): Analyze via ESI-MS.

-

Success Criteria: Observation of the characteristic isotopic pattern of Bromine (

: 50.7%,

-

Protocol B: On-Protein Suzuki-Miyaura Coupling

Objective: Conjugate a phenyl-boronic acid derivative to GFP-Br.

-

Buffer Exchange: Exchange GFP-Br into Reaction Buffer (50 mM Sodium Phosphate, pH 8.0). Avoid Tris or buffers with primary amines if possible, though Phosphate is safest.

-

Catalyst Preparation:

-

Mix Na2PdCl4 (or Pd(OAc)2) with sSPhos ligand in water at a 1:2 to 1:4 molar ratio. Incubate for 15 mins under Nitrogen (if possible) to form the active complex.

-

-

Reaction Setup:

-

Protein Conc: 50–100 µM.

-

Boronic Acid: 20–50 equivalents (excess is needed due to hydrolysis).

-

Catalyst Loading: 10–20 equivalents relative to protein.

-

-

Incubation: React at 37°C for 2–4 hours.

-

Quenching: Add excess DTT or 3-mercaptopropionic acid to scavenge Pd.

-

Purification: Remove small molecules via size-exclusion chromatography (e.g., PD-10 column).

Data Summary: Ligand Performance

| Ligand | Solubility | Protein Compatibility | Reaction Time | Notes |

| sSPhos | High (Water) | Excellent | 1-4 hrs | Best for sterically hindered substrates. |

| ADHP | High (Water) | Good | 2-6 hrs | Phosphine-free; cheaper; avoids oxidation issues. |

| TPPTS | High (Water) | Moderate | 6-12 hrs | Older generation; requires higher Pd loading. |

| Guanidines | High (Water) | Good | 1-2 hrs | Newer class; highly active in basic pH. |

Critical Considerations (Troubleshooting)

-

Debromination: During MALDI-TOF MS, the C-Br bond can be labile, leading to a signal corresponding to Phenylalanine (M-79/81). Solution: Use ESI-MS (softer ionization) or Trypsin digest followed by LC-MS/MS for validation.

-

Fidelity: If you see a peak corresponding to Tyr or Phe incorporation (wild-type mass), the synthetase is not specific enough or UAA concentration was too low. Solution: Increase pBrPhe to 2 mM or re-transform with a fresh pBrPheRS clone.

-

Palladium Removal: Pd can stick to His-tags. Solution: Wash the Ni-NTA column with buffer containing 10 mM imidazole + 5 mM EDTA after binding but before elution.

References

-

Chin, J. W., et al. (2002). "Addition of p-Azido-L-phenylalanine to the Genetic Code of Escherichia coli."[4][5] Journal of the American Chemical Society, 124(30), 9026–9027. [Link](Foundational work on MjTyrRS evolution)

-

Wang, L., & Schultz, P. G. (2004). "Expanding the Genetic Code." Angewandte Chemie International Edition, 44(1), 34–66. [Link](Comprehensive review of GCE methodology)

-

Spicer, C. D., & Davis, B. G. (2014). "Selective chemical protein modification." Nature Communications, 5, 4740. [Link](Details on Pd-mediated protein chemistry)

-

Chalker, J. M., et al. (2009). "A Convenient Catalyst for Aqueous and Protein Suzuki-Miyaura Cross-Coupling."[3] Journal of the American Chemical Society, 131(45), 16346–16347. [Link](Introduction of the ADHP ligand system)

-

Brustad, E., et al. (2008). "A Genetically Encoded Boronate-Containing Amino Acid."[5] Angewandte Chemie, 47(43), 8220–8223. [Link](Complementary partner for Suzuki coupling)

-

Dauter, Z., & Dauter, M. (2007). "Anomalous signal of solvent bromides for phasing of protein structures." Journal of Molecular Biology, 367(1), 267-274. [Link](Crystallographic applications of Bromine)

Sources

Technical Guide: Reactivity Profile and Strategic Application of meta-Bromo Amino Acid Scaffolds

This guide provides a comprehensive technical analysis of the reactivity profile of meta-bromo substituents within amino acid scaffolds, specifically focusing on meta-bromo-phenylalanine (m-Br-Phe) and its analogues.

Executive Summary

The incorporation of meta-bromo substituents into aromatic amino acids (e.g., m-bromo-phenylalanine) transforms a passive structural unit into a versatile, reactive handle for Late-Stage Functionalization (LSF). Unlike para-substituted analogues, which project vectors linearly away from the peptide backbone, meta-substituents offer a unique geometric vector (

Electronic and Steric Landscape

The "Meta" Advantage in SAR

While para-bromo-phenylalanine is kinetically more accessible due to lower steric hindrance, the meta-isomer provides critical advantages in drug design:

-

Vectorial Exploration: The meta-position directs substituents into regions of the binding pocket often inaccessible to para-vectors.

-

Halogen Bonding: The meta-Br atom can serve as a halogen bond donor (

-hole interaction) with backbone carbonyls or receptor residues, stabilizing specific secondary structures (e.g.,

Reactivity Parameters (Hammett & Sterics)

The reactivity of the C-Br bond in oxidative addition with Palladium(0) is governed by the electron density of the arene.

-

Inductive Effect (-I): Bromine is electron-withdrawing. At the meta-position, it exerts a strong inductive effect without the competing resonance donation (+R) available at the ortho/para positions relative to the alanine side chain.

-

Oxidative Addition Rates: Generally, electron-deficient arenes undergo faster oxidative addition. However, for m-Br-Phe, the proximity to the bulky peptide backbone (steric shielding) can retard the rate of catalyst insertion compared to the para-isomer.

-

Implication: High-activity catalysts (e.g., Buchwald precatalysts) or elevated temperatures are often required for m-Br-Phe compared to p-I-Phe.

-

Chemoselectivity in Metal-Catalyzed Cross-Couplings[1]

The meta-bromo handle is chemically orthogonal to standard proteinogenic side chains (amines, alcohols, carboxylates) but requires specific conditions to prevent off-target chelation by the peptide backbone.

Suzuki-Miyaura Coupling

This is the gold standard for functionalizing m-Br-Phe.

-

Catalyst Selection: For unprotected peptides, water-soluble phosphine ligands (e.g., sSPhos , TXPTS ) or N-heterocyclic carbene (NHC) Pd complexes are essential to prevent catalyst deactivation by cysteine or histidine residues.

-

Base Sensitivity: Weak bases (

,

Sonogashira & Buchwald-Hartwig

-

Sonogashira: Effective for installing rigid alkyne linkers. Copper-free variants are recommended to avoid Cu-mediated oxidative damage to the peptide.

-

Buchwald-Hartwig: Challenging on peptides due to competitive binding of the Pd-catalyst to backbone amides. Requires bulky biarylphosphine ligands (e.g., BrettPhos ) to enforce reductive elimination.

Orthogonality in Peptide Synthesis (SPPS)

The Ar-Br bond is remarkably stable under standard SPPS conditions, acting as a "sleeping" handle.

| Condition | Reagent | Stability of m-Br-Phe | Notes |

| Fmoc Removal | 20% Piperidine/DMF | Stable | No degradation observed. |

| Coupling | DIC/Oxyma or HATU | Stable | No interference with activation. |

| Cleavage | 95% TFA / Scavengers | Stable | Resistant to acidolysis. |

| Hydrogenolysis | Unstable | Critical Risk: Ar-Br will reduce to Ar-H. |

Experimental Protocols

Protocol: On-Resin Suzuki-Miyaura Coupling of m-Br-Phe

This protocol allows for the modification of the peptide before cleavage, ideal for installing hydrophobic groups that might complicate purification later.

Reagents:

-

Resin-bound peptide containing m-Br-Phe (0.1 mmol scale).

-

Boronic Acid (3.0 equiv).

-

Catalyst:

(5 mol%) or -

Base:

(aqueous).

Workflow:

-

Degassing: Place resin in a reaction vessel. Sparge solvents with Argon for 15 mins.

-

Pre-complexation: Dissolve Boronic acid and Base in the solvent mixture. Add Catalyst under Argon.

-

Reaction: Transfer the mixture to the resin. Agitate at 60°C for 4–12 hours (microwave irradiation at 80°C for 30 mins can accelerate this).

-

Washing: Drain and wash resin with DMF (3x), aqueous sodium diethyldithiocarbamate (0.5% w/v, to remove Pd traces), DCM (3x).

-

Cleavage: Proceed with standard TFA cleavage.

Protocol: Aqueous Functionalization of Unprotected Peptides

For modifying purified peptides in aqueous buffer.

Reagents:

-

Peptide (1 mM in phosphate buffer pH 8.0).

-

Arylboronic acid (20 equiv).

-

Catalyst:

(5 mol%) + sSPhos (10 mol%) (Water-soluble ligand). -

Temp: 37°C.[3]

Step-by-Step:

-

Dissolve peptide in degassed buffer.

-

Add boronic acid (from DMSO stock).

-

Add pre-mixed Pd/Ligand solution.

-

Incubate at 37°C for 2 hours.

-

Validation: Monitor conversion via LC-MS. The mass shift will correspond to

.

Visualization of Reactivity & Logic

Diagram 1: Strategic Decision Tree for m-Br-Phe Functionalization

This logic flow determines the optimal chemical pathway based on the substrate state.

Caption: Decision matrix for selecting catalytic systems based on peptide protection status.

Diagram 2: Mechanistic Cycle of meta-Selective Oxidative Addition

Visualizing the steric environment during the critical step of the catalytic cycle.

Caption: Catalytic cycle highlighting the specific steric and electronic influences on the meta-bromo oxidative addition step.

References

-

Chalker, J. M., Wood, C. S. C., & Davis, B. G. (2009).[4] A Convenient Catalyst for Aqueous and Protein Suzuki-Miyaura Cross-Coupling.[4] Journal of the American Chemical Society. Link

-

Wang, L., et al. (2024). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag.[3] Angewandte Chemie International Edition. Link

-

Ma, D., et al. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis (Nobel Prize Context). NobelPrize.org. Link

-

Cohen, D. T., et al. (2019). Site-Selective C–H Halogenation Using Flavin-Dependent Halogenases. ACS Central Science. Link

-

Fairlamb, I. J. S. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Molecules. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-N-Boc-L-phenylalanine methyl ester from L-phenylalanine

Introduction

3-Bromo-N-Boc-L-phenylalanine methyl ester is a valuable synthetic intermediate in medicinal chemistry and drug discovery. The introduction of a bromine atom onto the phenyl ring of phenylalanine provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening.[1] The N-Boc and methyl ester protecting groups are standard in peptide synthesis, allowing for the controlled incorporation of this unnatural amino acid into peptide chains.[2] This document provides a detailed three-step protocol for the synthesis of 3-Bromo-N-Boc-L-phenylalanine methyl ester, commencing from the readily available starting material, L-phenylalanine. The described workflow is designed to be a reproducible guide for researchers in academic and industrial laboratories.

Overall Synthesis Workflow

The synthesis is performed in three sequential steps:

-

Esterification: The carboxylic acid of L-phenylalanine is converted to its methyl ester.

-

N-Boc Protection: The amino group of L-phenylalanine methyl ester is protected with a tert-butyloxycarbonyl (Boc) group.

-

Aromatic Bromination: A bromine atom is introduced onto the phenyl ring via electrophilic aromatic substitution.

Caption: Overall workflow for the synthesis of 3-Bromo-N-Boc-L-phenylalanine methyl ester.

Experimental Protocols

Part 1: Synthesis of L-Phenylalanine methyl ester hydrochloride

This procedure details the esterification of L-phenylalanine using thionyl chloride in methanol, a classic and efficient method for this transformation.[3]

Materials:

-

L-Phenylalanine

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Suspend L-phenylalanine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours. The suspension should become a clear solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Add diethyl ether to the residue to precipitate the product.

-

Collect the white solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield L-phenylalanine methyl ester hydrochloride. The product is typically used in the next step without further purification.

Part 2: Synthesis of N-Boc-L-phenylalanine methyl ester

This protocol describes the protection of the amino group of L-phenylalanine methyl ester hydrochloride with di-tert-butyl dicarbonate (Boc anhydride).[4][5]

Materials:

-

L-Phenylalanine methyl ester hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in a mixture of dichloromethane and water in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.5 eq) portion-wise to neutralize the hydrochloride salt and create basic conditions.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain N-Boc-L-phenylalanine methyl ester as a colorless oil or a white solid. This product is often pure enough for the subsequent step, but can be purified by flash column chromatography if necessary.

Part 3: Synthesis of 3-Bromo-N-Boc-L-phenylalanine methyl ester

This step involves the electrophilic aromatic bromination of the N-Boc-L-phenylalanine methyl ester. The substituent on the phenyl ring is an activating, ortho-, para-directing group. Therefore, achieving selective meta-bromination is challenging and will likely result in a mixture of isomers (ortho, meta, and para), with the para-isomer often being the major product. The use of a Lewis acid catalyst can influence the regioselectivity, but careful optimization of reaction conditions and a robust purification strategy are crucial.

Materials:

-

N-Boc-L-phenylalanine methyl ester

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or another suitable Lewis acid (optional)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, protected from light

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Dissolve N-Boc-L-phenylalanine methyl ester (1.0 eq) in anhydrous dichloromethane in a round-bottom flask wrapped in aluminum foil to protect it from light.

-

Cool the solution to 0 °C in an ice bath.

-

If using a catalyst, add iron(III) bromide (0.1 eq) to the solution.

-

Slowly add a solution of bromine (1.1 eq) in dichloromethane dropwise to the reaction mixture. Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a fume hood.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction by TLC and/or LC-MS to observe the formation of the product and consumption of the starting material.

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to consume excess bromine.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product will be a mixture of isomers. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the 3-bromo (meta) isomer.[6] The separation of isomers may be challenging and require careful chromatography.

Reaction Mechanism: Electrophilic Aromatic Bromination

The bromination of the phenyl ring proceeds via a classic electrophilic aromatic substitution mechanism. The bromine molecule is polarized by the Lewis acid catalyst (if used), making one bromine atom more electrophilic. The electron-rich aromatic ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the bromine atom, restoring aromaticity and yielding the brominated product.

Caption: Simplified mechanism of electrophilic aromatic bromination.

Quantitative Data Summary

| Compound | Molecular Weight ( g/mol ) | Starting Amount (example) | Equivalents | Expected Yield |

| L-Phenylalanine | 165.19 | 10.0 g | 1.0 | - |

| L-Phenylalanine methyl ester HCl | 215.68 | - | - | >95% |

| N-Boc-L-phenylalanine methyl ester | 279.33 | - | - | >90% |

| 3-Bromo-N-Boc-L-phenylalanine methyl ester | 358.23 | - | - | Variable (dependent on purification) |

Conclusion

This application note provides a comprehensive guide for the synthesis of 3-Bromo-N-Boc-L-phenylalanine methyl ester from L-phenylalanine. While the initial esterification and N-Boc protection steps are straightforward and high-yielding, the regioselectivity of the final bromination step presents a significant challenge. Researchers should anticipate the formation of a mixture of isomers requiring careful purification by column chromatography. The successful isolation of the desired 3-bromo isomer provides a valuable building block for the synthesis of novel peptides and small molecule therapeutics.

References

- Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322. (URL not available)

- Ajinomoto Co., Inc. (1984). Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride. EP0127411A2.

-

University of Leeds. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. [Link]

-

Li, W., et al. (n.d.). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. [No journal name provided in search result]. [Link]

-

Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses, 99, 274-285. [Link]

-

Bhattacharya, S., et al. (2011). Synthesis, characterization and evaluation of N-Boc-L-phenylalanine and N-Boc-ethylenediamine coupled product. Der Pharma Chemica, 3(3), 174-188. [Link]

-

PrepChem. (n.d.). Synthesis of 3. N-tert.-Butoxycarbonyl-L-proline-alanine-L-phenylalanine methyl ester. [Link]

-

Organic Syntheses. (n.d.). dl-PHENYLALANINE. [Link]

-

PubChem. (n.d.). Boc-L-phenylalanine methyl ester. [Link]

-

IRIS . (n.d.). catalyzed dynamic kinetic resolution of N-Boc-phenylalanine ethyl thioester with benzylamine. [Link]

Sources

Application Note: Optimized N-Boc Protection of 3-Bromo-L-Phenylalanine Methyl Ester

Abstract & Utility

This application note details the protocol for the

The protocol utilizes a single-phase organic solvent system (DCM/DIPEA) to ensure solubility of the hydrophobic aryl bromide substrate while mitigating the risk of ester hydrolysis associated with aqueous biphasic conditions.

Reaction Mechanism

The protection proceeds via a nucleophilic acyl substitution.[1] The amine of the phenylalanine derivative attacks the carbonyl of the di-tert-butyl dicarbonate (

Key Mechanistic Features:

-

Neutralization: The starting material is an HCl salt. The first equivalent of base (DIPEA) liberates the free amine.

-

Nucleophilic Attack: The lone pair of the free amine attacks the bulky carbonate electrophile.

-

Irreversible Collapse: The tetrahedral intermediate collapses, expelling tert-butyl carbonate, which rapidly decomposes into tert-butanol and carbon dioxide (

). The evolution of

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway for the base-mediated Boc protection of amino acid salts.[1][2]

Materials & Equipment

Safety Note:

| Reagent / Material | Role | Stoichiometry | Purity / Grade |

| 3-Bromo-L-Phe-OMe[2][3][4]·HCl | Substrate | 1.0 equiv | >98% |

| Di-tert-butyl dicarbonate ( | Reagent | 1.1 - 1.2 equiv | Reagent Grade |

| DIPEA (Diisopropylethylamine) | Base | 2.5 - 3.0 equiv | Anhydrous |

| Dichloromethane (DCM) | Solvent | 0.1 M - 0.2 M | Anhydrous (preferred) |

| 1M | Acid Wash | Excess | Aqueous Solution |

| Sat. | Base Wash | Excess | Aqueous Saturated |

Experimental Protocol

Step 1: Preparation and Neutralization[6]

-

Equip a round-bottom flask with a magnetic stir bar.

-

Add 3-bromo-L-phenylalanine methyl ester hydrochloride (1.0 equiv).

-

Add DCM (Dichloromethane) to achieve a concentration of approximately 0.15 M.

-

Note: The salt may not fully dissolve initially; it will dissolve as the base is added.

-

-

Add DIPEA (2.5 equiv) slowly via syringe.

-

Observation: The solution should clarify as the free amine is liberated.

-

-

Cool the mixture to 0°C using an ice bath.

-

Reasoning: Cooling controls the rate of

evolution upon

-

Step 2: Reaction[6]

-

Dissolve

(1.1 equiv) in a minimal amount of DCM (or add neat if liquid/melted). -

Add the

solution dropwise to the reaction mixture at 0°C. -

Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 2–4 hours .

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (UV active, ninhydrin positive) should disappear. The product will be UV active but ninhydrin negative (no free amine).

-

Step 3: Workup (The "Wash" Strategy)

Critical: Do NOT use strong acids like HCl for the acidic wash, as this can prematurely remove the Boc group. Use Potassium Bisulfate (

-

Dilute the reaction mixture with additional DCM.

-

Acid Wash: Wash the organic layer twice with 1M

(or 10% Citric Acid).-

Purpose: Protonates unreacted DIPEA and any remaining starting amine, forcing them into the aqueous layer.

-

-

Base Wash: Wash the organic layer twice with saturated

.-

Purpose: Neutralizes residual acid and removes tert-butanol by-products.

-

-

Brine Wash: Wash once with saturated NaCl solution to remove trapped water.

-

Drying: Dry the organic layer over anhydrous

or -

Concentration: Filter off the drying agent and concentrate under reduced pressure (rotary evaporator).

Step 4: Purification

For most applications, the crude material is sufficiently pure (>95%) due to the specificity of the wash steps. If higher purity is required:

-

Recrystallization: Hexane/Ethyl Acetate.

-

Flash Chromatography: Silica gel, eluting with Hexane/EtOAc (gradient 90:10 to 70:30).

Workflow Visualization

Figure 2: Purification workflow ensuring removal of amine bases and acid-sensitive handling.

Quality Control & Validation

| Analytical Method | Expected Result |

| TLC | |

| HPLC/LC-MS | Single peak. Mass: |

Troubleshooting

-

Problem: Low Yield / Incomplete Reaction.

-

Cause: HCl salt was not fully neutralized.

-

Solution: Ensure at least 2.2 equivalents of base are used. Check pH of reaction mixture (should be basic, pH > 8 on wet pH paper).

-

-

Problem: Product is an Oil/Sticky Gum.

-

Cause: Residual solvent or tert-butanol.